![molecular formula C18H16Cl2O6 B12560143 Bis[2-(2-chlorophenoxy)ethyl] ethanedioate CAS No. 143414-18-0](/img/structure/B12560143.png)
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is an organic compound with the molecular formula C16H14Cl2O6 It is a diester of ethanedioic acid (oxalic acid) and 2-(2-chlorophenoxy)ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate typically involves the esterification of ethanedioic acid with 2-(2-chlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution Reactions: The chlorine atoms in the phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy groups.
Major Products Formed
Hydrolysis: Ethanedioic acid and 2-(2-chlorophenoxy)ethanol.
Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.
Oxidation: Oxidized phenoxy derivatives, such as quinones.
Applications De Recherche Scientifique
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Bis[2-(2-chlorophenoxy)ethyl] ethanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- Bis[2-(2-chloroethoxy)ethyl] ethanedioate
- Bis[2-(2-methoxyethoxy)ethyl] ethanedioate
Uniqueness
Bis[2-(2-chlorophenoxy)ethyl] ethanedioate is unique due to the presence of the chlorophenoxy groups, which impart specific chemical and biological properties. These groups can participate in various reactions and interactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
143414-18-0 |
|---|---|
Formule moléculaire |
C18H16Cl2O6 |
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
bis[2-(2-chlorophenoxy)ethyl] oxalate |
InChI |
InChI=1S/C18H16Cl2O6/c19-13-5-1-3-7-15(13)23-9-11-25-17(21)18(22)26-12-10-24-16-8-4-2-6-14(16)20/h1-8H,9-12H2 |
Clé InChI |
QTRRHTOIDCZBOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCCOC(=O)C(=O)OCCOC2=CC=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)




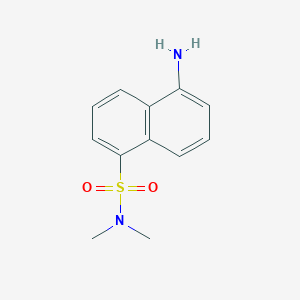
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
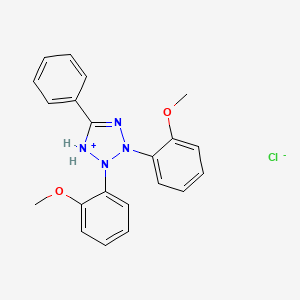
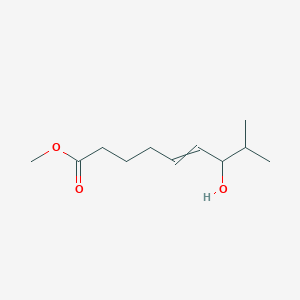
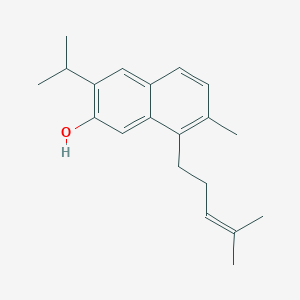
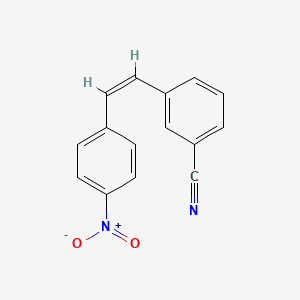
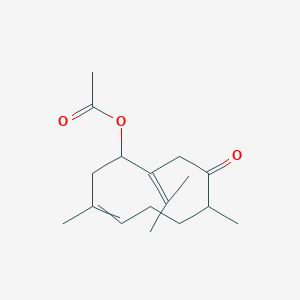
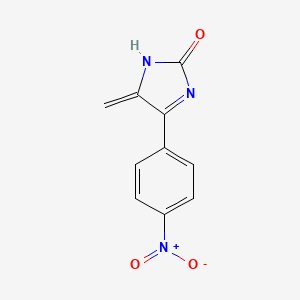
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
